Cas no 1267464-48-1 (tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate)
![tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/1267464-48-1x500.png)
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate
- 1267464-48-1
- EN300-4346704
-
- インチ: 1S/C14H18N2O3/c1-14(2,3)19-13(18)16(4)12(9-15)10-5-7-11(17)8-6-10/h5-8,12,17H,1-4H3
- InChIKey: FZPSZRDCWDLCEK-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C#N)C1C=CC(=CC=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 262.13174244g/mol
- どういたいしつりょう: 262.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4346704-0.1g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 0.1g |
$490.0 | 2025-03-15 | |
Enamine | EN300-4346704-0.25g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 0.25g |
$513.0 | 2025-03-15 | |
Enamine | EN300-4346704-0.05g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 0.05g |
$468.0 | 2025-03-15 | |
Enamine | EN300-4346704-1.0g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
Enamine | EN300-4346704-0.5g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
Enamine | EN300-4346704-10.0g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 | |
Enamine | EN300-4346704-5.0g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 | |
Enamine | EN300-4346704-2.5g |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate |
1267464-48-1 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 |
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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10. Back matter
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamateに関する追加情報
Introduction to tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate (CAS No. 1267464-48-1)
tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1267464-48-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their structural stability and biological activity. The unique structural features of tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The molecular structure of this compound incorporates several key functional groups that contribute to its potential biological activity. The cyano group (-CN) and the hydroxyphenyl moiety (C₆H₄-OH) are particularly noteworthy, as they are often involved in modulating the interaction of molecules with biological targets. The presence of a tert-butyl group (C(CH₃)₃-) provides steric hindrance, which can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. These structural elements collectively contribute to the compound's unique chemical properties and its potential role in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate with greater accuracy. Studies have suggested that the compound may exhibit inhibitory effects on certain enzymes and receptors, making it a potential lead compound for the development of novel therapeutic agents. For instance, preliminary computational studies indicate that the hydroxyphenyl group could interact with hydrophobic pockets of target proteins, while the cyano group might participate in hydrogen bonding or ionic interactions, depending on the specific biological context.
In parallel, experimental investigations have begun to explore the synthetic pathways for producing tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate on a scalable basis. The synthesis of this compound involves multi-step reactions, including cyanation, carbamation, and protection-deprotection strategies, which require precise control over reaction conditions to ensure high yield and purity. Researchers have reported successful syntheses using readily available starting materials, such as 4-hydroxybenzaldehyde and methyl isocyanate derivatives, highlighting the feasibility of large-scale production if needed.
The pharmacological potential of tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate has also been examined in vitro using various cell-based assays. Initial screening studies have shown promising results in terms of cytotoxicity against certain cancer cell lines, suggesting that this compound may have applications in oncology research. Additionally, its interaction with enzymes such as cytochrome P450 has been investigated to assess potential drug-drug interactions. These preliminary findings underscore the importance of further characterization studies to elucidate the mechanisms of action and optimize therapeutic applications.
As interest in natural product-inspired drug design continues to grow, compounds like tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate offer a bridge between synthetic chemistry and traditional pharmacognosy. The structural motifs present in this compound share similarities with bioactive molecules derived from plants and microorganisms, which have been historically used in traditional medicine. By leveraging modern synthetic techniques, researchers can modify these natural-inspired structures to enhance their efficacy and safety profiles for clinical use.
The regulatory landscape for novel pharmaceutical compounds also plays a crucial role in determining the commercial viability of tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on safety, efficacy, and quality before approving new drugs for market use. Companies investing in this compound must navigate stringent regulatory requirements while ensuring compliance with Good Manufacturing Practices (GMP) to facilitate timely approval processes.
Future directions for research on tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate include exploring its potential as an intermediate in more complex drug molecules or developing derivatives with enhanced pharmacological properties. Advances in green chemistry may also influence its synthesis by promoting sustainable methodologies that reduce waste and energy consumption. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into tangible therapeutic benefits for patients worldwide.
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